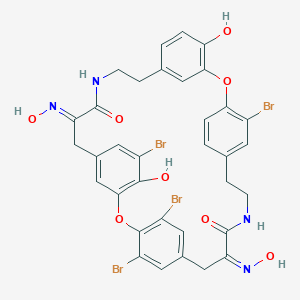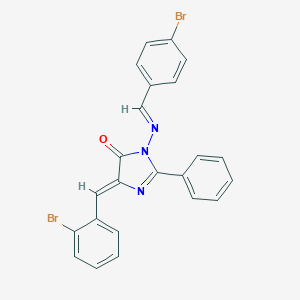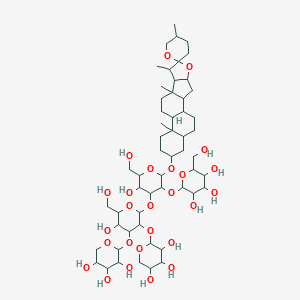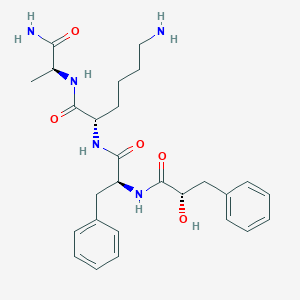
Bastadin 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bastadin 12 is a naturally occurring compound isolated from the marine sponge Ianthella basta. It belongs to the family of bromotyrosine-derived compounds known as bastadins. These compounds are characterized by their unique structural features, including brominated aryl units and α-oximinino amide bonds.
Wissenschaftliche Forschungsanwendungen
Bastadin 12 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of bromotyrosine-derived compounds.
Biology: Investigated for its role in modulating calcium channels and other cellular processes.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bastadin-12 involves the coupling of o-brominated phenols with symmetrical iodonium salts to form the corresponding diaryl ethers. This method is particularly efficient for constructing the o-halogenated derivatives required for bastadin synthesis . The key steps include:
Coupling Reaction: The triazene functionality of an appropriately substituted aryl is used to facilitate its coupling to phenols.
Reduction or Hydrolytic Removal: After diaryl ether formation, the directing group is reductively or hydrolytically removed.
Industrial Production Methods
the general strategy involves the preparation of key intermediates, such as o-brominated diaryl ethers, followed by coupling and macrolactamization to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bastadin 12 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bastadin-12 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wirkmechanismus
Bastadin 12 exerts its effects by modulating the activity of calcium channels, specifically the ryanodine receptor 1 (RyR1) and FK506-binding protein 12 (FKBP12) complex. It binds to a distinct site on the sarcoplasmic reticulum junctional protein, leading to the release of calcium ions from intracellular stores. This mechanism is crucial for various cellular processes, including muscle contraction and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bastadin-5: Known for its potent agonism of the RyR1-FKBP12 calcium channel.
Bastadin-9: Exhibits similar biological activities but with different potency.
Bastadin-16: Displays unique structural features and biological activities.
Uniqueness of Bastadin 12
This compound is unique due to its specific binding affinity and modulatory effects on calcium channels. Unlike other bastadins, it exhibits a bimodal mechanism of action, acting as both an agonist and antagonist under different conditions. This dual functionality makes it a valuable tool for studying calcium signaling pathways and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
134981-78-5 |
|---|---|
Molekularformel |
C4H10N2O2.2(HCl) |
Molekulargewicht |
940.2 g/mol |
IUPAC-Name |
(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+ |
InChI-Schlüssel |
XNGIESBQQZJDTL-LTEVTRLRSA-N |
Isomerische SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Kanonische SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Synonyme |
astadin 12 bastadin-12 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)





![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B236897.png)
